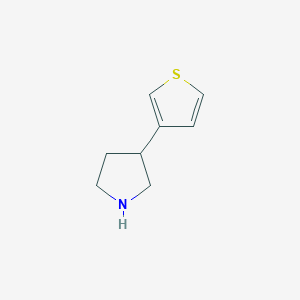

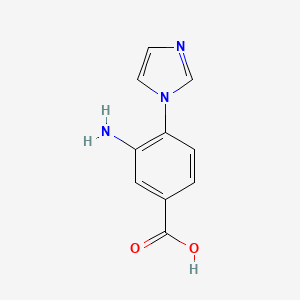

![molecular formula C18H16N4O2S B2865029 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034614-43-0](/img/structure/B2865029.png)

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of this compound could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include a Diels–Alder reaction . This reaction could lead to the formation of an intermediate compound, which could then be converted to the final product by reaction with hydrogen at room temperature .Wissenschaftliche Forschungsanwendungen

Neuroprotective Agent

The pyrrolidine ring, a component of the compound, is known for its presence in neuroprotective agents. Compounds with this structure have been used to treat central nervous system and cerebrovascular disorders . This suggests that our compound could be explored for its potential neuroprotective effects, possibly offering therapeutic benefits for conditions like stroke or traumatic brain injury.

Antibacterial Activity

Research indicates that variations in the N′-substituents of pyrrolidine derivatives can influence antibacterial activity . This implies that our compound could be synthesized with different substituents to enhance its efficacy as an antibacterial agent, potentially leading to new treatments for bacterial infections.

Antioxidant Properties

Pyrrolidin-2-one derivatives, which are structurally related to our compound, have demonstrated antioxidant activities . Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Therefore, the compound could be valuable in the development of antioxidant therapies.

Cancer Research

The benzothiazole moiety of the compound is similar to structures found in molecules with anticancer properties. Indole derivatives with benzothiazole groups have shown anti-inflammatory and analgesic activities, which are often desirable in cancer treatment to improve patient quality of life .

Anion Receptor Studies

Compounds with pyridine moieties, like our compound, have been used in anion receptor studies due to their ability to form strong hydrogen bonds . This application is significant in understanding molecular interactions and could lead to advancements in drug delivery systems.

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring allows for the synthesis of enantioselective compounds, which are essential in creating drugs with specific biological activities . This property could be exploited in the compound to produce more targeted and effective pharmaceuticals.

Supramolecular Chemistry

The ability of pyridine derivatives to engage in supramolecular interactions makes them useful in the study of supramolecular assemblies . These assemblies have applications in nanotechnology and materials science, where the compound could contribute to the development of new materials with unique properties.

ADME/Tox Optimization

Heterocyclic compounds like our subject are often used to modify physicochemical parameters to achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles for drug candidates . The compound could be valuable in fine-tuning the pharmacokinetic and toxicological properties of new drugs.

Zukünftige Richtungen

The future directions for the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of steric factors on biological activity .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities .

Result of Action

Compounds with similar structures have shown significant analgesic and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c23-17-2-1-7-22(17)16-8-12(5-6-19-16)10-20-18(24)13-3-4-14-15(9-13)25-11-21-14/h3-6,8-9,11H,1-2,7,10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKQVVJQFWGICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

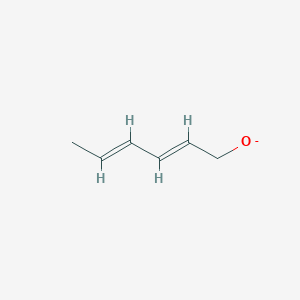

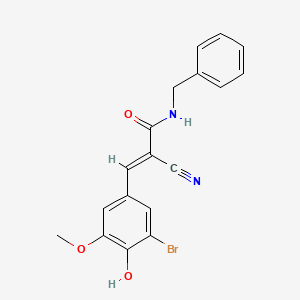

![N-[2-[4-Methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2864946.png)

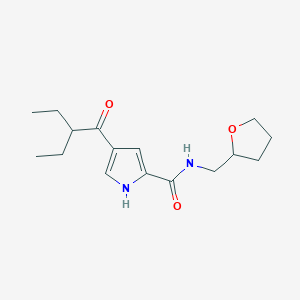

![N-(2,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2864949.png)

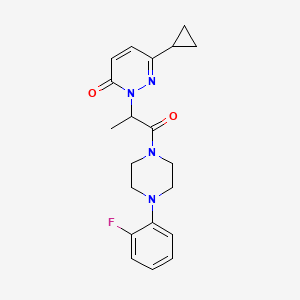

![4-(N,N-dimethylsulfamoyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2864953.png)

![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2864959.png)

![2-(4-Fluorophenyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide](/img/structure/B2864961.png)

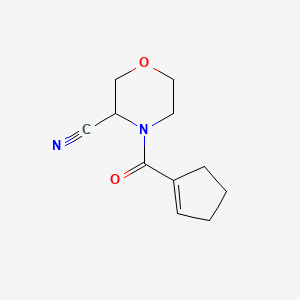

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2864964.png)

![(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B2864965.png)